3-(3-(3-溴苯基)-1,2,4-恶二唑-5-基)-6-氟-1-丙基喹啉-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

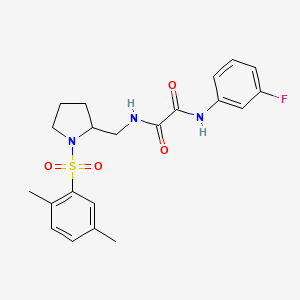

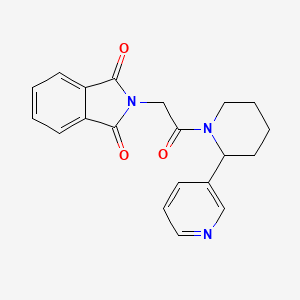

The compound "3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one" is a structurally complex molecule that appears to be related to various quinoline and oxadiazole derivatives. These derivatives have been extensively studied for their potential biological activities, including cytotoxicity against cancer cells, antibacterial and antifungal properties, and anti-HIV activities . The presence of halogen atoms, such as bromine and fluorine, within the structure suggests that the compound may interact with biological targets through mechanisms such as halogen bonding or by modulating the electronic properties of the molecule.

Synthesis Analysis

The synthesis of related quinoline and oxadiazole derivatives often involves multi-step reactions, including cyclization and substitution reactions. For instance, the synthesis of 1,3,4-oxadiazole thioether derivatives bearing a 6-fluoroquinazolinyl moiety was achieved using a pharmacophore hybrid approach, with structures characterized by NMR and HRMS spectra . Similarly, the synthesis of diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as potential anticancer agents was performed using a one-pot three-component method . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and computational methods. For example, the molecular structure, vibrational frequencies, and assignments of a bromophenyl-fluorophenyl-pyrazole derivative were investigated using Gaussian09 software, with results in agreement with experimental infrared bands and XRD data . Single-crystal X-ray diffraction analysis has also been employed to confirm the structure of novel compounds . These techniques would be relevant for analyzing the molecular structure of "3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various reactions. For instance, the base-catalyzed intramolecular nucleophilic cyclization was used to synthesize a 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative . Additionally, the interaction of N-(4-bromophenyl)anthranilamide with formic acid or acetic anhydride led to the formation of 3-(4'-bromophenyl)-3H-quinazol-4-one derivatives . These reactions could provide insights into the types of chemical transformations that the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline and oxadiazole derivatives are influenced by their molecular structure. The presence of halogen atoms and the oxadiazole ring can affect the electronic properties, as seen in the HOMO-LUMO analysis and molecular electrostatic potential studies . The crystal structure of a related compound revealed intermolecular N-H...S bonds, which could also be present in the compound of interest, affecting its solid-state properties . The cytotoxicity and antimicrobial activities of these compounds are indicative of their potential as bioactive molecules .

科学研究应用

抗菌和抗真菌特性

具有 1,3,4-恶二唑部分和喹唑啉酮骨架变体的化合物已显示出显着的抗菌和抗真菌活性。例如,新型衍生物已显示出对细菌菌株(如金黄色葡萄球菌、大肠杆菌、枯草芽孢杆菌和铜绿假单胞菌)以及真菌菌株(包括黑曲霉和白色念珠菌)具有效力。这些化合物的结构表征和评估表明它们作为对抗微生物和真菌感染的有效剂的潜力 (Sirgamalla & Boda, 2019), (Gul 等人,2017).

抗癌活性

将 1,3,4-恶二唑和喹唑啉酮支架结合到新型化合物中也与有希望的抗癌特性相关。某些衍生物已对各种癌细胞系表现出细胞毒性,包括人肺腺癌、宫颈癌、乳腺癌和骨肉瘤细胞。这些化合物的作用机制与癌细胞周期的停滞和凋亡的诱导有关,展示了它们作为抗癌剂的潜力 (Fang 等人,2016), (Mamatha S.V 等人,2019).

抗病毒功效

研究已扩展到这些化合物的抗病毒功效,证明了对甲型流感、严重急性呼吸综合征冠状病毒、登革热、黄热病等著名病毒的活性。新型喹唑啉-4(3H)-酮和相关结构的开发表明它们具有抑制病毒复制的能力,为抗病毒治疗剂的开发提供了前进的道路 (Selvam 等人,2007).

属性

IUPAC Name |

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrFN3O2/c1-2-8-25-11-16(18(26)15-10-14(22)6-7-17(15)25)20-23-19(24-27-20)12-4-3-5-13(21)9-12/h3-7,9-11H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAAULCSOMEHRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-propylquinolin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B3018525.png)

![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)

![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B3018528.png)

![2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3018531.png)

![2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3018532.png)

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B3018538.png)

![4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B3018544.png)